6-Chloro-1,8-naphthyridin-2(1H)-one

Übersicht

Beschreibung

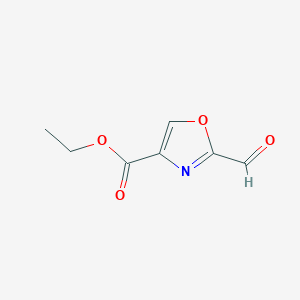

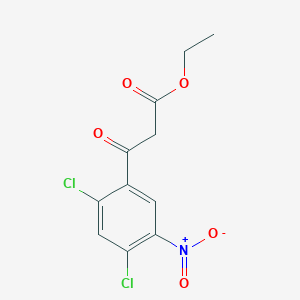

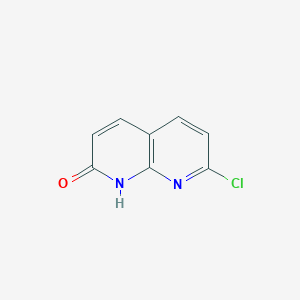

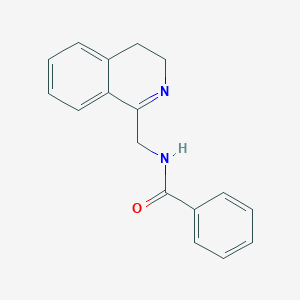

6-Chloro-1,8-naphthyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula C8H5ClN2O . It has a molecular weight of 180.59 . The IUPAC name for this compound is 6-chloro-1H-1,8-naphthyridin-2-one .

Molecular Structure Analysis

The molecular structure of 6-Chloro-1,8-naphthyridin-2(1H)-one consists of a naphthyridine ring, which is a type of nitrogen-containing heterocycle, substituted with a chlorine atom at the 6th position . The canonical SMILES representation is C1=CC(=O)NC2=NC=C(C=C21)Cl .Physical And Chemical Properties Analysis

6-Chloro-1,8-naphthyridin-2(1H)-one is a solid at room temperature . It has a molecular weight of 180.59 and a molecular formula of C8H5ClN2O . The compound has 2 hydrogen bond acceptors and 1 hydrogen bond donor .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

6-Chloro-1,8-naphthyridin-2(1H)-one and its derivatives have been extensively researched for their antimicrobial properties. Studies show that certain derivatives exhibit considerable antibacterial and antifungal activity. For instance, compounds synthesized from 1,8-naphthyridin-2(1H)-one showed notable activity against bacterial strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumonia, and fungi like Aspergillus flavus, Fusarium oxysporum (Adem et al., 2022). Furthermore, the efflux pump inhibitory capacity of 1,8-naphthyridine sulfonamides against strains carrying TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains highlights their potential in combating bacterial resistance mechanisms (Oliveira-Tintino et al., 2020).

Synthesis and Chemical Properties

Several studies focus on the synthesis and functionalization of 1,8-naphthyridin-2(1H)-one derivatives. For example, a practical synthesis method starting from 2-chloro-4-(methylamino)nicotinaldehyde to create highly functionalized 1,6-naphthyridones has been developed, illustrating the compound’s versatility (Montoir et al., 2014). Additionally, the compound's properties make it a valuable heterocyclic building-block in pharmaceutical research, as shown in the synthesis of various 1,6-naphthyridin-2(1H)-one compounds with diverse biological activities (Guillon et al., 2017).

Potential in Organic Semiconductor Materials

Research also indicates the potential of 1,8-naphthyridin-2(1H)-one derivatives in the field of organic semiconductor materials. For instance, 4,8-substituted 1,5-naphthyridines have been synthesized and characterized for their opto-electrical properties, demonstrating their potential as electron-transport materials and hole-injecting/hole-transport materials for OLED applications (Wang et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause less severe health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

6-chloro-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWRHKRVRGDEMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=NC=C(C=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563219 | |

| Record name | 6-Chloro-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1,8-naphthyridin-2(1H)-one | |

CAS RN |

127446-42-8 | |

| Record name | 6-Chloro-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.